REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[H:17][H:18].[N:1]1([CH:7]=[CH:8][CH:9]([CH3:10])[N:11]2[C:12](=[O:16])[CH2:13][CH2:14][CH2:15]2)[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1>>[N:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[N:11]2[C:12](=[O:16])[CH2:13][CH2:14][CH2:15]2)[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C=CN1CCCC1=O)N1CCCC1=O
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Name
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Type
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product
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Smiles
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CC(CCN1CCCC1=O)N1CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |